Ddr1-IN-5: A Technical Guide to a Selective DDR1 Inhibitor
Ddr1-IN-5: A Technical Guide to a Selective DDR1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ddr1-IN-5 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that has emerged as a significant target in various pathological conditions, including fibrosis and cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Ddr1-IN-5, tailored for professionals in the field of drug discovery and development.
Chemical and Physical Properties
Ddr1-IN-5, with the IUPAC name 7-(imidazo[1,2-b]pyridazin-3-ylethynyl)-6-methyl-N-(5-(trifluoromethyl)pyridin-3-yl)benzo[d]isoxazol-3-amine, is a small molecule inhibitor. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 2416022-90-5 |
| Molecular Formula | C₂₂H₁₃F₃N₆O |
| Molecular Weight | 434.37 g/mol |
Discovery and Synthesis
Biological Activity and Data Presentation
Ddr1-IN-5 has demonstrated potent and selective inhibition of DDR1 kinase activity. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of Ddr1-IN-5
| Target | Assay Type | IC₅₀ (nM) | Reference |
| DDR1 | Kinase Activity Assay | 7.36 | [1] |
| DDR1b (Y513) Autophosphorylation | Cell-Based Assay | 4.1 | [1] |
Note: A comprehensive kinase selectivity profile for Ddr1-IN-5 against a wider panel of kinases is not publicly available at this time. Such data is critical for a thorough assessment of its off-target effects and overall selectivity.
Signaling Pathways
DDR1 is activated by collagen, triggering downstream signaling cascades involved in cell proliferation, migration, and matrix remodeling. Ddr1-IN-5, by inhibiting the kinase activity of DDR1, effectively blocks these signaling events.
Caption: A simplified diagram of the collagen-induced DDR1 signaling pathway and the point of inhibition by Ddr1-IN-5.
Experimental Protocols
The following are generalized protocols for key assays used in the characterization of DDR1 inhibitors like Ddr1-IN-5. These should be optimized for specific experimental conditions.
Biochemical DDR1 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from generic LanthaScreen™ assay guidelines and should be tailored for Ddr1-IN-5.
Objective: To determine the in vitro inhibitory activity (IC₅₀) of Ddr1-IN-5 against DDR1 kinase.
Materials:
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Recombinant human DDR1 kinase
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LanthaScreen™ Eu-anti-tag antibody
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Alexa Fluor™ 647-labeled tracer
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Kinase buffer
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ATP
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Ddr1-IN-5 (serially diluted)
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384-well microplates
Procedure:
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Prepare a serial dilution of Ddr1-IN-5 in DMSO.
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Add 5 µL of the diluted Ddr1-IN-5 or DMSO (vehicle control) to the wells of a 384-well plate.
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Prepare a kinase/antibody mixture containing recombinant DDR1 and Eu-anti-tag antibody in kinase buffer. Add 5 µL of this mixture to each well.
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Prepare a tracer solution containing the Alexa Fluor™ 647-labeled tracer and ATP in kinase buffer. Add 5 µL of this solution to each well to initiate the reaction.
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Incubate the plate at room temperature for 1 hour, protected from light.
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Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
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Calculate the emission ratio and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: A workflow diagram for a typical biochemical kinase inhibition assay.
Cell-Based DDR1 Autophosphorylation Assay
This protocol provides a general framework for assessing the inhibition of collagen-induced DDR1 autophosphorylation in a cellular context.
Objective: To determine the cellular potency (IC₅₀) of Ddr1-IN-5 in inhibiting collagen-induced DDR1 autophosphorylation.
Materials:
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Human cell line expressing DDR1 (e.g., U2OS)
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Cell culture medium and supplements
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Collagen type I
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Ddr1-IN-5 (serially diluted)
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Lysis buffer
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Primary antibodies (anti-phospho-DDR1 (Y513), anti-total-DDR1, anti-β-actin)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Western blotting equipment
Procedure:
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Seed cells in multi-well plates and allow them to adhere overnight.
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Starve the cells in serum-free medium for 24 hours.
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Pre-treat the cells with serially diluted Ddr1-IN-5 or DMSO for 1-2 hours.
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Stimulate the cells with collagen type I (e.g., 10 µg/mL) for 90 minutes at 37°C.
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Wash the cells with ice-cold PBS and lyse them.
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Determine the protein concentration of the lysates.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and probe with primary antibodies against phospho-DDR1, total DDR1, and a loading control (e.g., β-actin).
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Incubate with the appropriate HRP-conjugated secondary antibodies.
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Detect the signal using a chemiluminescent substrate and an imaging system.
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Quantify the band intensities and normalize the phospho-DDR1 signal to total DDR1 and the loading control.
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Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Caption: A workflow for a cell-based DDR1 autophosphorylation inhibition assay.
Conclusion
Ddr1-IN-5 is a valuable research tool for investigating the roles of DDR1 in health and disease. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics. Further studies, particularly comprehensive kinase profiling and in vivo efficacy models, will be crucial in fully elucidating its therapeutic potential.
